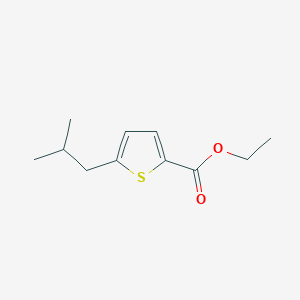

ethyl 5-isobutylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ethyl 5-isobutylthiophene-2-carboxylate is a thiophene derivative with a unique structure that includes an ethyl ester group and a 2-methylpropyl substituent. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-isobutylthiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

化学反応の分析

Types of Reactions

ethyl 5-isobutylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thiophene derivatives .

科学的研究の応用

Organic Synthesis

Ethyl 5-isobutylthiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the production of more complex molecules.

Bromination Reactions

One notable application is in the bromination of thiophene derivatives. Research indicates that ethyl 5-alkylthiophene-2-carboxylates can undergo selective bromination to yield ethyl 5-alkyl-4-bromothiophene-2-carboxylates. This process has been optimized to occur in dichloromethane at low temperatures (0-5 °C), resulting in excellent yields without migration or isomerization of alkyl substituents .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Bromination | Dichloromethane, 0-5 °C | High |

Materials Science

In materials science, this compound is explored for its potential in developing organic semiconductors and photovoltaic materials. The thiophene ring structure contributes to the electronic properties necessary for these applications.

Organic Photovoltaics

The compound can be incorporated into polymer blends or small molecule systems to enhance charge transport properties. Studies have shown that thiophene derivatives can improve the efficiency of solar cells through better light absorption and charge mobility.

Pharmacological Applications

This compound has been investigated for its biological activity, particularly in anti-inflammatory and analgesic contexts.

A study examined the anti-inflammatory effects of thiophene derivatives, including this compound, on carrageenan-induced edema in animal models. Results indicated that certain derivatives exhibited moderate analgesic effects, suggesting potential therapeutic applications .

| Compound | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anti-inflammatory | Moderate |

| Other Thiophene Derivatives | Analgesic | Weak |

作用機序

The mechanism of action of ethyl 5-isobutylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

類似化合物との比較

Similar Compounds

- Ethyl 2-thiophenecarboxylate

- 2-Ethylhexyl 5-bromothiophene-2-carboxylate

- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

Uniqueness

ethyl 5-isobutylthiophene-2-carboxylate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability .

生物活性

Ethyl 5-isobutylthiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H16O2S. The compound features a thiophene ring substituted with an isobutyl group and an ethyl ester, contributing to its unique chemical behavior and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate alkylating agents. This process allows for the introduction of the isobutyl group while maintaining the integrity of the thiophene structure. Various synthetic methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could be a candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that this compound can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values indicate a promising therapeutic index for further development.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| HepG2 | 30 |

| MCF-7 (breast cancer) | 40 |

The proposed mechanism of action for the biological activities of this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural disruption.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers at Jiwaji University demonstrated that thiophene derivatives, including this compound, exhibited potent antibacterial activity against multidrug-resistant strains .

- Cytotoxicity Assessment : In a separate study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human cancer cell lines using MTT assays, revealing significant growth inhibition .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that variations in substituents on the thiophene ring can significantly alter biological activity, suggesting avenues for further optimization .

特性

IUPAC Name |

ethyl 5-(2-methylpropyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSNMHNMDPHNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。